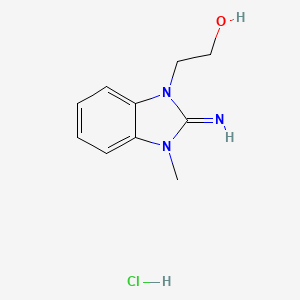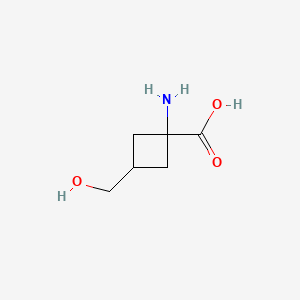
6-(4-Aminopiperidin-1-yl)hexan-1-ol
Overview
Description
“6-(4-Aminopiperidin-1-yl)hexan-1-ol” is a chemical compound with the CAS Number: 4711-14-2 . It has a molecular weight of 185.31 . This compound is used in scientific research and its unique structure allows for various applications, including drug development and organic synthesis.
Molecular Structure Analysis
The InChI code for “6-(4-Aminopiperidin-1-yl)hexan-1-ol” is 1S/C11H23NO/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h13H,1-11H2 . This indicates that the compound has 11 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom.Scientific Research Applications
Herbicide Development
Picolinic acid and picolinate compounds serve as synthetic auxin herbicides. Inspired by the structural skeleton of halauxifen-methyl and florpyrauxifen-benzyl, researchers designed and synthesized 33 derivatives of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid. Among these, compound V-7 demonstrated remarkable inhibitory activity against Arabidopsis thaliana root growth, with an IC50 value 45 times lower than that of halauxifen-methyl. Molecular docking analyses revealed its strong interaction with the auxin-signaling F-box protein 5 (AFB5). These findings suggest that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could serve as potential lead structures for novel synthetic auxin herbicides .
Drug Discovery
The piperidine nucleus plays a crucial role in drug development. Byproducts derived from piperidine exhibit important pharmacophoric features and find applications in various therapeutic contexts. While more research is needed, compounds like 6-(4-aminopiperidin-1-yl)hexan-1-ol could contribute to drug discovery efforts .
Safety and Hazards
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Compounds with a piperidine nucleus show a wide variety of biological activities and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, “6-(4-Aminopiperidin-1-yl)hexan-1-ol”, being a piperidine derivative, could have potential applications in these areas.
Mechanism of Action
Target of Action
The compound 6-(4-Aminopiperidin-1-yl)hexan-1-ol is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets due to their heterocyclic nature . The presence of the amine group in the structure could potentially allow for interactions with various biological targets, leading to a range of biological effects.
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c12-11-5-8-13(9-6-11)7-3-1-2-4-10-14/h11,14H,1-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWYGODGCZPZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B3081239.png)


![Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3081250.png)


![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3081283.png)